5-Methylhex-2-en-1-ol
Description
Properties
IUPAC Name |
(E)-5-methylhex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISNXWHRJFCCNQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylhex-2-en-1-al with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, 5-Methylhex-2-en-1-ol can be produced through catalytic hydrogenation of 5-methylhex-2-en-1-al. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde to the alcohol.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylhex-2-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of 5-Methylhex-2-en-1-ol can yield 5-methylhexane-1-ol using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methylhex-2-en-1-yl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, phosphorus tribromide (PBr3), and tosyl chloride (TsCl).
Major Products Formed
Oxidation: 5-Methylhex-2-en-1-al
Reduction: 5-Methylhexane-1-ol
Substitution: 5-Methylhex-2-en-1-yl chloride
Scientific Research Applications
5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: 5-Methylhex-2-en-1-ol is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-Methylhex-2-en-1-ol and analogs:
Research Findings and Distinguishing Features
- Steric and Electronic Effects : The methyl branch in 5-Methylhex-2-en-1-ol introduces steric hindrance near the double bond, moderating electrophilic addition compared to linear analogs. In contrast, 2-Methyl-5-hexen-2-ol’s tertiary alcohol resists oxidation but is prone to acid-catalyzed rearrangements .
- Biological Activity: 5-(Dimethylamino)pent-2-en-1-ol’s amino group enhances interaction with biological targets, unlike the purely hydrocarbon-based analogs. This property is exploited in antimicrobial and anticancer agent development .
Biological Activity
5-Methylhex-2-en-1-ol, a compound with the chemical formula CHO, is gaining attention in various fields of biological research due to its potential antimicrobial and antioxidant properties. This article explores the biological activities of this compound, including its mechanisms of action, applications in medicine and industry, and relevant research findings.
5-Methylhex-2-en-1-ol is an unsaturated alcohol that can participate in hydrogen bonding and other intermolecular interactions due to its hydroxyl group. Its biological activity is attributed to its ability to interact with various enzymes and receptors in biological systems, influencing several biochemical pathways. The specific molecular targets may vary depending on the context of its application, such as in antimicrobial or antioxidant roles.
Antimicrobial Activity
Recent studies have indicated that 5-Methylhex-2-en-1-ol exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness as an antimicrobial agent is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 1: Antimicrobial Activity of 5-Methylhex-2-en-1-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 1.0 mg/mL | |
| Salmonella enterica | 0.75 mg/mL |
Antioxidant Properties
In addition to its antimicrobial effects, 5-Methylhex-2-en-1-ol has been studied for its antioxidant properties. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 5-Methylhex-2-en-1-ol using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity:
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.5 | 45% |
| 1.0 | 62% |
| 2.0 | 78% |
These findings highlight the potential of 5-Methylhex-2-en-1-ol as a natural antioxidant agent that could be utilized in food preservation and therapeutic applications .
Applications in Medicine and Industry
Pharmaceutical Applications : Ongoing research is exploring the use of 5-Methylhex-2-en-1-ol as a precursor for drug synthesis due to its unique structural properties that allow for further chemical modifications.
Industrial Uses : The compound is also employed in the production of flavors and fragrances, contributing to its economic significance in the chemical industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
